NPP1 Inhibitory Potency: Class-Level Projection from 3‑Bromo‑4‑chloro‑8‑(thiophen‑3‑yl)‑2‑(trifluoromethyl)quinoline
The target compound has not yet been directly screened against human NPP1 in a published dataset. However, the closest structurally characterized analog in the 2‑trifluoromethylquinoline class, 3‑bromo‑4‑chloro‑8‑(thiophen‑3‑yl)‑2‑(trifluoromethyl)quinoline, exhibits an IC₅₀ of 5.76 nM against human NPP1 at pH 9.5 (37 °C) [1]. This compound shares the 2‑CF₃‑quinoline scaffold and a thiophene substituent but differs at positions 3, 4, and 8. The target compound’s 3‑thiophene‑2‑carbonyl group replaces the 3‑bromo substituent, removing a potential metabolic liability while retaining an electron‑withdrawing character, and the absence of the 4‑chloro and 8‑aryl substituents reduces molecular weight by ~25 %. Molecular docking studies on the triaryl series indicate that the quinoline nitrogen and 2‑CF₃ group dominate the NPP1 pharmacophore, suggesting the target compound may retain substantial NPP1 affinity [1]. Definitive potency must be established by direct head‑to‑head assay.
| Evidence Dimension | NPP1 inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | Not yet determined (direct assay data unavailable at time of evidence compilation) |
| Comparator Or Baseline | 3‑bromo‑4‑chloro‑8‑(thiophen‑3‑yl)‑2‑(trifluoromethyl)quinoline: IC₅₀ = 5.76 nM (h‑NPP1, pH 9.5, 37 °C) |
| Quantified Difference | Cannot be calculated; class‑level projection only |
| Conditions | Human NPP1 enzyme inhibition assay; pH 9.5, 37 °C (Kuhrt et al. 2017) |
Why This Matters
Establishes that the 2‑CF₃‑quinoline‑thiophene chemotype is capable of single‑digit nanomolar NPP1 inhibition, providing a quantitative anchor for procurement decisions in ecto‑nucleotidase drug‑discovery programmes.
- [1] Kuhrt, D., Ejaz, S.A., Afzal, S., Khan, S.U., Lecka, J., Sévigny, J., Ehlers, P., Spannenberg, A., Iqbal, J., Langer, P. Chemoselective synthesis and biological evaluation of arylated 2-(trifluoromethyl)quinolines as nucleotide pyrophosphatase (NPPs) inhibitors. Eur. J. Med. Chem. 2017, 138, 816–829. DOI: 10.1016/j.ejmech.2017.07.017. View Source
